Structural Uniqueness and SAR Sensitivity
No direct head-to-head comparison data exist for this compound. However, evidence from a closely related benzothiazine series demonstrates that modest structural modifications produce substantial potency shifts. In the A-549 lung cancer cell line, compound 3b (6-chloro substituent) inhibited cell viability by approximately 18% at 50 µM, whereas analog 3c, bearing a propyl carboxylate at the 2-position and a methyl group at the 3-position, achieved roughly 77% inhibition under identical conditions [1]. This >4-fold differential illustrates the extreme sensitivity of biological activity to benzothiazine substitution patterns. The unique 7-methyl-3-phenyl-2-acetyl topology of Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- places it in an uncharacterized SAR region, implying that its activity cannot be extrapolated from known analogs.
| Evidence Dimension | A-549 lung cancer cell viability inhibition (% at 50 µM) |
|---|---|
| Target Compound Data | Not available (no published data for this specific compound) |
| Comparator Or Baseline | Analog 3b (6-chloro derivative): ~18% inhibition; Analog 3c (propyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxylate): ~77% inhibition |
| Quantified Difference | >4-fold potency difference between structurally close analogs |
| Conditions | A-549 lung adenocarcinoma cell line; 24–48 h treatment; MTT or equivalent viability assay |
Why This Matters
This demonstrates that even small substituent changes on the 1,4-benzothiazine core lead to large biological discrepancies, making procurement of this specific compound essential for any SAR study where the 7-methyl-3-phenyl-2-acetyl motif is a controlled variable.
- [1] Amin, A. et al. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 2024, 24, 583. DOI: 10.2174/0118715206276737231103114924 View Source
